(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone
Description
(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone (CAS: 391251-83-5) is a substituted aryl ketone with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol. Structurally, it consists of a p-tolyl (4-methylphenyl) group and a 2-amino-4,5-dimethoxyphenyl group linked via a ketone bridge. The compound is characterized by its amino and methoxy substituents on the aromatic ring, which influence its electronic properties and hydrogen-bonding capabilities. Available commercially from suppliers such as Biosynth, it is typically provided with a purity of ≥95% and is intended for laboratory use .
Properties
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-4-6-11(7-5-10)16(18)12-8-14(19-2)15(20-3)9-13(12)17/h4-9H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGVXAXYJOPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428088 | |
| Record name | (2-Amino-4,5-dimethoxyphenyl)-p-tolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391251-83-5 | |
| Record name | (2-Amino-4,5-dimethoxyphenyl)-p-tolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with p-tolylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Phenyl vs. p-Tolyl Substitutions
- (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone (CAS: 39996-22-0): Replacing the p-tolyl group with a phenyl reduces steric bulk and eliminates the electron-donating methyl group.
- (2-Amino-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone (CAS: 153394-55-9): Additional methoxy groups on the aryl ring enhance electron density and hydrogen-bonding capacity, increasing polarity. This compound has a higher molecular weight (313.34 g/mol) and predicted boiling point (575.6±50.0°C) compared to the target compound .
Chlorophenyl-Furan Hybrid
- (2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone (CAS: 886494-38-8): The incorporation of a chlorophenyl-furan moiety introduces a heteroaromatic ring and a chlorine atom, significantly increasing molecular weight (357.79 g/mol) and likely altering reactivity.
Alkyl Ketone Analogues
- 1-(2-Amino-4,5-dimethoxyphenyl)propan-1-one (CAS: 4765-46-2): Replacing the aryl group with a propyl chain simplifies the structure, reducing molecular weight (223.26 g/mol).
Heteroaromatic Substitutions
- (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: The furan ring introduces oxygen-based lone pairs, enhancing solubility in polar solvents. This compound (studied by Mel'chin et al., 2003) may exhibit distinct crystallographic packing compared to the target compound due to furan's planar geometry .
Physicochemical Properties Comparison
*Predicted values based on computational models .
Biological Activity
(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, antioxidant, and antimicrobial activities.
Chemical Structure and Properties
The compound features a phenyl moiety with methoxy groups that enhance its lipophilicity and biological activity. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone exhibits notable anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
Table 1: Anticancer Activity of (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone
In a study involving the MDA-MB-468 breast cancer xenograft model, the compound suppressed tumor growth by 77% without causing significant weight loss in the test subjects . This indicates a promising therapeutic index for further development.
Antioxidant Activity
The antioxidant potential of (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone has also been evaluated using DPPH radical scavenging assays. The results indicate that this compound possesses strong antioxidant properties, surpassing those of common antioxidants like ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone | 79.62 | |
| Ascorbic Acid | 58.2 |
These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial properties of (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone have been explored in various studies. It has shown effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
The mechanism by which (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone exerts its biological effects is believed to involve the inhibition of tubulin polymerization and modulation of cell cycle progression. For instance, it has been observed to induce G0–G1 phase arrest in treated cancer cells .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
